2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
CAS No.: 339014-93-6
Cat. No.: VC6634116
Molecular Formula: C11H11Cl2NO4S
Molecular Weight: 324.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339014-93-6 |
|---|---|
| Molecular Formula | C11H11Cl2NO4S |
| Molecular Weight | 324.17 |
| IUPAC Name | 2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO4S/c1-18-9-3-8(6(12)2-7(9)13)14-10(15)4-19-5-11(16)17/h2-3H,4-5H2,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | JFBGBWPJTSVHAY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of 2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid is C₁₁H₁₁Cl₂NO₄S, with a molecular weight of 324.17 g/mol. Its IUPAC name, 2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid, reflects the integration of three critical components:
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A 2,4-dichloro-5-methoxyaniline backbone, providing aromaticity and halogenated reactivity.
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A 2-oxoethylsulfanyl linker, enabling thioether-based conjugation.
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A terminal acetic acid group, offering carboxylate functionality for solubility or further derivatization.
The SMILES notation (COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl) and InChIKey (JFBGBWPJTSVHAY-UHFFFAOYSA-N) further delineate its connectivity. Spectroscopic characterization (e.g., NMR, IR) would typically confirm the presence of key functional groups, though such data remain unreported in publicly available literature.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 339014-93-6 | |
| Molecular Formula | C₁₁H₁₁Cl₂NO₄S | |
| Molecular Weight | 324.17 g/mol | |
| IUPAC Name | 2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanylacetic acid | |
| SMILES | COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl | |
| Solubility | Not available |
Synthesis and Manufacturing
Reaction Pathways
Synthesis of this compound typically involves multi-step organic reactions, beginning with 2,4-dichloro-5-methoxyaniline as the primary aromatic precursor. A proposed pathway includes:
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Acylation: Condensation of 2,4-dichloro-5-methoxyaniline with bromoacetyl bromide to form the intermediate 2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl bromide.
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Thioether Formation: Nucleophilic substitution using mercaptoacetic acid in the presence of a base (e.g., triethylamine) to install the sulfanyl-acetic acid moiety.
Critical parameters such as temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–12 hours) must be optimized to maximize yield. Chromatographic purification (e.g., silica gel column) is often required due to the complexity of byproducts.
Scalability and Challenges
Industrial-scale production faces hurdles, including:
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Halogen Handling: Safe management of chlorine-containing intermediates.
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Oxidation Sensitivity: The sulfanyl group’s susceptibility to oxidation necessitates inert atmospheres (e.g., nitrogen or argon).
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Yield Optimization: Reported yields for analogous compounds range from 40–65%, indicating room for improvement.
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